molecular formula C13H18O8S B13819977 D-Allose 3-(4-methylbenzenesulfonate)

D-Allose 3-(4-methylbenzenesulfonate)

Cat. No.: B13819977
M. Wt: 334.34 g/mol
InChI Key: TXULLVGWOATTIK-XQHKEYJVSA-N
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Description

D-Allose 3-(4-methylbenzenesulfonate) is a derivative of D-allose, a rare sugar that is an aldohexose and a C-3 epimer of D-glucose. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the third carbon of the D-allose molecule. D-Allose itself is known for its various beneficial properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Allose 3-(4-methylbenzenesulfonate) can be synthesized through a series of chemical reactions starting from D-allose. The preparation involves the introduction of the 4-methylbenzenesulfonate group to the third carbon of the D-allose molecule. This can be achieved through the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-allose are protected using suitable protecting groups to prevent unwanted reactions.

    Sulfonation: The protected D-allose is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzenesulfonate group.

    Deprotection: The protecting groups are removed to yield D-Allose 3-(4-methylbenzenesulfonate).

Industrial Production Methods

Industrial production of D-Allose 3-(4-methylbenzenesulfonate) may involve biotechnological methods using enzymes that can specifically introduce the sulfonate group to the D-allose molecule. This approach can be more efficient and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Allose 3-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

D-Allose 3-(4-methylbenzenesulfonate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Allose 3-(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    D-Allose: The parent compound, known for its various beneficial properties.

    D-Allulose: An aldose-ketose isomer of D-allose, also known for its low-calorie and non-toxic properties.

    D-Glucose: A common sugar and structural isomer of D-allose.

Uniqueness

D-Allose 3-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O8S

Molecular Weight

334.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1

InChI Key

TXULLVGWOATTIK-XQHKEYJVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

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